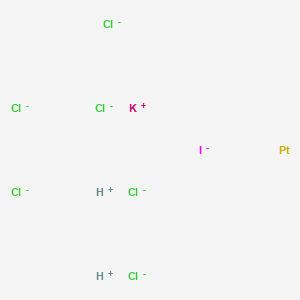
Iodoplatinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodoplatinate, also known as this compound, is a useful research compound. Its molecular formula is Cl6H2IKPt-4 and its molecular weight is 575.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Thin Layer Chromatography (TLC)
Iodoplatinate is prominently used as a locating reagent in thin layer chromatography for the detection of various compounds, especially drugs. Its ability to produce distinctive color reactions makes it an effective tool for identifying substances.
-
Case Study: Detection of Opioids
In a study analyzing opioids, this compound was used to visualize spots on chromatograms. The resulting colors ranged from blue-black to pink-purple, allowing for clear differentiation between compounds like morphine and codeine . - Table 1: Color Reactions of this compound with Various Opioids
| Compound | Color Reaction |
|---|---|
| Morphine | Violet |
| Codeine | Blue |
| Thebaine | Pink-purple |
| Papaverine | Blue-black |
Visualization of Tertiary Amines
this compound serves as a standard method for visualizing tertiary amines in chromatographic analysis. For instance, it was shown that the presence of antioxidants could interfere with the detection of certain compounds but could be resolved by introducing hydrogen peroxide to regenerate the this compound reagent .
Forensic Science
This compound has significant applications in forensic analysis, particularly in the identification of narcotics and other controlled substances.
-
Case Study: Opium Alkaloid Detection
In forensic examinations, this compound was used to spray chromatograms containing opium alkaloids. The reagent provided sensitive detection capabilities, allowing for the identification of substances like heroin and papaverine through colorimetric reactions . - Table 2: Forensic Applications of this compound
| Substance | Detection Method | Resulting Color |
|---|---|---|
| Heroin | This compound Spray | Violet |
| Nicotine | This compound Spray | Bluish |
| Papaverine | This compound Spray | Blue-black |
Clinical Applications
This compound is also utilized in clinical diagnostics, particularly in metabolic disease testing.
-
Case Study: Metabolic Disorders
Research indicates that this compound can assist in diagnosing certain metabolic disorders by detecting specific urinary organic acids. Its application helps confirm diagnoses through colorimetric changes when reacting with target metabolites . - Table 3: Clinical Applications of this compound
| Disorder | Diagnostic Use |
|---|---|
| Carnitine-acylcarnitine deficiency | Urinary organic acid detection |
| Urea cycle disorders | Metabolite identification |
Summary and Conclusion
This compound's versatility as a reagent in analytical chemistry, forensic science, and clinical diagnostics highlights its importance in various research fields. Its ability to provide clear visual indications through color changes makes it an invaluable tool for scientists and researchers.
Propiedades
Número CAS |
39176-46-0 |
|---|---|
Fórmula molecular |
Cl6H2IKPt-4 |
Peso molecular |
575.8 g/mol |
Nombre IUPAC |
potassium;hydron;platinum;hexachloride;iodide |
InChI |
InChI=1S/6ClH.HI.K.Pt/h7*1H;;/q;;;;;;;+1;/p-5 |
Clave InChI |
KGPWQTUWCWCKTK-UHFFFAOYSA-I |
SMILES |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[I-].[Pt] |
SMILES canónico |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[I-].[Pt] |
Sinónimos |
iodoplatinate Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (1:1) Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (KI) (1:1) platinous iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















